Diallyl trisulfide

Description

This compound is a natural product found in Allium ursinum, Allium victorialis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

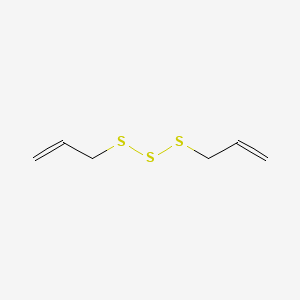

3-(prop-2-enyltrisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAXRAHSPKWNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045972 | |

| Record name | Diallyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, yellow liquid with disagreeable odour | |

| Record name | Allitridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diallyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 120.00 °C. @ 16.00 mm Hg | |

| Record name | Allitridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and alcohol; miscible with ether | |

| Record name | Diallyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.135-1.170 | |

| Record name | Diallyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2050-87-5, 8008-99-9 | |

| Record name | Diallyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Garlic, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZO1U5A3XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allitridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diallyl trisulfide as a hydrogen sulfide donor

An In-depth Technical Guide to Diallyl Trisulfide as a Hydrogen Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DATS), a potent organosulfur compound derived from garlic (Allium sativum), has emerged as a significant subject of research due to its role as a robust exogenous donor of hydrogen sulfide (H₂S).[1][2] H₂S is an endogenous gasotransmitter involved in a multitude of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and cellular apoptosis.[3][4] DATS releases H₂S rapidly in a thiol-dependent manner, primarily through a reaction with glutathione (GSH).[5][6] This mechanism underlies its diverse biological activities, from potent antioxidant and anti-inflammatory effects to the induction of apoptosis in cancer cells.[7][8] This document provides a comprehensive technical overview of the core mechanisms of DATS as an H₂S donor, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways it modulates.

Chemical Properties and Mechanism of H₂S Release

This compound (C₆H₁₀S₃) is a key bioactive component of garlic oil, characterized by a three-sulfur atom chain flanked by two allyl groups.[2] This polysulfide structure is critical for its ability to release H₂S. Unlike diallyl disulfide (DADS), which is a slow and inefficient H₂S donor, DATS reacts rapidly with biological thiols to produce H₂S.[5][6][9]

Thiol-Dependent H₂S Release from DATS

The primary mechanism for H₂S release from DATS involves a thiol-disulfide exchange reaction with glutathione (GSH), a ubiquitous intracellular antioxidant.[5][10] The reaction proceeds as follows:

-

Nucleophilic Attack: The thiol group of GSH performs a nucleophilic attack on one of the peripheral sulfur atoms of the DATS molecule.[3][11]

-

Formation of Intermediates: This initial reaction yields S-allyl glutathione disulfide (GSSA) and allyl perthiol (ASSH).[11]

-

H₂S Release: The key intermediate, allyl perthiol, is unstable and rapidly reacts with another molecule of GSH. This second reaction reduces the perthiol, releasing H₂S and forming S-allyl glutathione (GSA).[5][6]

Computational studies have confirmed that the nucleophilic attack on the peripheral sulfur of DATS is both kinetically and thermodynamically more favorable than an attack on the central sulfur atom.[3][4]

Key Signaling Pathways Modulated by DATS

The H₂S released by DATS, along with the compound itself, modulates several critical intracellular signaling pathways. These pathways are central to its observed antioxidant, anti-inflammatory, and anti-cancer effects.[8][12]

Nrf2/Keap1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.

DATS activates the Nrf2 pathway through two proposed mechanisms:

-

Keap1 Modification: DATS can directly modify reactive cysteine residues on Keap1, particularly Cys288.[13][14] This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2.

-

ROS-Mediated Activation: DATS can induce a mild increase in reactive oxygen species (ROS), which in turn activates upstream kinases that phosphorylate and activate Nrf2.[13]

Once freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7][13]

PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. DATS has been shown to activate this pathway, which is particularly relevant in its cardioprotective effects against insults like doxorubicin-induced toxicity.[15] Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad) and inhibits the expression of others (e.g., Bax), ultimately leading to the suppression of apoptosis and promotion of cell survival.[15]

Modulation of Apoptotic and Inflammatory Pathways

DATS exerts significant anti-cancer and anti-inflammatory effects by directly influencing pathways that control apoptosis and inflammation.

-

Induction of Apoptosis: In cancer cells, DATS induces apoptosis by increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of effector caspases like caspase-3 and caspase-7.[16][17]

-

Inhibition of NF-κB: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives inflammation and promotes cell survival in cancer.[8][18] This often occurs through the inhibition of upstream Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on DATS.

Table 1: Comparative H₂S Release from Diallyl Polysulfides

Data collated from reactions with Glutathione (GSH) in vitro.

| Compound | Concentration | GSH Concentration | H₂S Release Profile | Citation(s) |

| This compound (DATS) | 50 µM | 500 µM | Rapid and immediate | [9] |

| Diallyl Disulfide (DADS) | 100 µM | 500 µM | Slow and minimal | [5][6][9] |

| Commercial DADS (impure) | 100 µM | 500 µM | Detectable (attributed to ~10% DATS impurity) | [9] |

Table 2: Effects of DATS on Cancer Cell Proliferation and ROS Levels

| Cell Line | Cancer Type | Effect | DATS Concentration | Duration | Citation(s) |

| HCT-15, DLD-1 | Human Colon Cancer | Significant growth suppression, G2/M arrest | Not specified | - | [16][19] |

| SUM102PT, SUM225CWN | Breast DCIS | Dose-dependent reduction in colony formation | Not specified | - | [17] |

| MCF-10AT1 | Premalignant Breast | Decreased ROS production by 33-39% | 40-80 µM | 12 h | [20] |

| MCF-10AT1 | Premalignant Breast | Decreased ROS production by 39-67% | 40-80 µM | 24 h | [20] |

Table 3: Cardioprotective Effects of DATS (In Vivo)

| Animal Model | Condition | DATS Dosage | Outcome | Citation(s) |

| Rats | Metabolic Syndrome | Not specified | Significantly lowered diastolic blood pressure and heart rate | [21] |

| Rats | Doxorubicin-induced cardiotoxicity | 40 mg/kg (gavage) | Reversed cardiac dysfunction and apoptosis | [18] |

Experimental Protocols

Detailed and reproducible methodologies are critical for studying DATS. Below are protocols for key experiments.

Protocol: Quantification of H₂S Release using Monobromobimane (MBB) Method

This method is highly sensitive for detecting thiols, including H₂S, by derivatizing them with monobromobimane (MBB) to form a fluorescent product (sulfide-dibimane, SdB), which is then quantified by RP-HPLC.[22]

Workflow:

Methodology:

-

Reaction Setup: In a sealed vial, combine DATS (e.g., 50 µM) and GSH (e.g., 500 µM) in a buffered solution (e.g., 10 mM PBS, pH 7.4). Incubate at 37°C for the desired time.

-

Derivatization: Add an excess of monobromobimane (MBB) solution (e.g., 1 mM final concentration) to the reaction mixture. Incubate in the dark for 30 minutes at room temperature to allow the formation of the stable, fluorescent sulfide-dibimane (SdB) product.[22]

-

Reaction Termination: Stop the reaction by adding an acid, such as sulfosalicylic acid, which also precipitates proteins.

-

Centrifugation: Centrifuge the sample to pellet any precipitate.

-

HPLC Analysis: Inject the supernatant into a Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column and a fluorescence detector.

-

Quantification: Separate the SdB product using an appropriate gradient (e.g., acetonitrile/water). Measure the fluorescence of the eluting SdB peak. Calculate the concentration of H₂S by comparing the peak area to a standard curve generated with known concentrations of Na₂S.[22]

Protocol: Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol determines the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nuclear fraction of DATS-treated cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., AGS human gastric cancer cells) and grow to ~80% confluency. Treat the cells with DATS (e.g., 20 µM) for a specified time (e.g., 2 hours).[14]

-

Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical procedures. This separates the nuclear proteins from the cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use Lamin B1 or Histone H3 as a loading control for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction. An increase in the Nrf2 band intensity in the nuclear fraction of DATS-treated cells indicates activation.[14]

Protocol: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

-

Treatment: Treat the cells with various concentrations of DATS, with or without an injurious agent (e.g., doxorubicin), for the desired experimental duration (e.g., 24 hours).[15]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Applications in Drug Development

The properties of DATS as a potent H₂S donor position it as a promising candidate for therapeutic development.

-

Oncology: DATS has demonstrated anti-cancer effects in multiple cancer types, including breast, colon, and osteosarcoma.[12] Its ability to selectively induce apoptosis in cancer cells while having minimal impact on normal cells makes it an attractive agent for chemoprevention and combination therapy.[1][12]

-

Cardiovascular Disease: H₂S is known to be cardioprotective. DATS, as a reliable H₂S donor, has shown potential in mitigating cardiovascular conditions such as hypertension and doxorubicin-induced cardiotoxicity.[2][18][21] Its antioxidant and anti-inflammatory effects contribute to its protective role in the cardiovascular system.

-

Neuroprotection: The ability of organosulfur compounds to reduce oxidative stress suggests a potential role in protecting against neurodegenerative diseases.[23]

Conclusion

This compound is a highly efficient and rapid biological donor of hydrogen sulfide, a critical signaling molecule. Its mechanism of action, centered on a thiol-dependent reaction with glutathione, triggers the modulation of key cellular pathways, including the Nrf2 antioxidant response and the PI3K/Akt survival pathway, while also inhibiting pro-inflammatory and promoting pro-apoptotic signals in pathological contexts. The quantitative data strongly support its efficacy in preclinical models of cancer and cardiovascular disease. The detailed protocols provided herein offer a foundation for researchers to further investigate and harness the therapeutic potential of DATS in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational Study of H2S Release in Reactions of Diallyl Polysulfides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Keap1 Cysteine 288 as a Potential Target for this compound-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer effects of this compound derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Action of this compound in Breast Ductal Carcinoma In Situ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring the role and mechanisms of this compound and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

Diallyl trisulfide natural sources and extraction methods

An In-depth Technical Guide to Diallyl Trisulfide: Natural Sources, Extraction, and Biological Mechanisms

Abstract

This compound (DATS) is a potent organosulfur compound derived from Allium species, most notably garlic (Allium sativum L.). It is recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of DATS, details various traditional and modern extraction methodologies, and presents quantitative data to compare their efficiencies. Furthermore, it outlines detailed experimental protocols for key extraction and analysis techniques and illustrates the molecular signaling pathways modulated by DATS, offering a critical resource for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is not naturally present in intact garlic cloves.[3] Its formation is a result of an enzymatic cascade initiated upon tissue damage, such as crushing or cutting. The precursor molecule, alliin (S-allyl-L-cysteine-sulfoxide), is converted by the enzyme alliinase into allicin.[4][5] Allicin is highly unstable and rapidly decomposes into a variety of lipid-soluble organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and this compound (DATS), which are principal components of distilled garlic oil.[6][7][8]

Garlic essential oil is a primary source of DATS. Gas chromatography-mass spectrometry (GC-MS) analysis has shown that garlic essential oil can contain approximately 39.79% this compound, alongside 32.91% diallyl disulfide.[9] The concentration of these compounds can vary based on the garlic species, cultivation conditions, and processing methods.[4] While garlic bulbs are the richest source, DATS can also be extracted from garlic leaves, though the oil content is significantly lower.[6]

Extraction Methodologies

The extraction of DATS is challenging due to its thermal sensitivity and reactivity. Various methods have been developed, ranging from traditional distillation to modern green technologies, each with distinct advantages in terms of yield, purity, and environmental impact.

2.1. Conventional Methods

-

Steam Distillation: This is a traditional method for extracting garlic essential oil.[6] It involves passing steam through crushed garlic, which vaporizes the volatile compounds. The vapor is then condensed and the oil is separated from the water. While effective, the high temperatures can lead to the degradation of thermolabile compounds like allicin and alter the profile of the resulting organosulfur compounds.[10] One study utilizing steam at 130°C and 3 MPa pressure reported a garlic concentrate oil containing 33.48% DATS.[11]

-

Hydrodistillation (HD): In this method, garlic is boiled in water, and the resulting steam carrying the volatile oils is condensed. It is a simpler setup than steam distillation but also involves high temperatures that can cause degradation.

-

Solvent Extraction (SE): This method uses organic solvents like ethanol, methanol, or ligarine to dissolve the essential oil from the garlic matrix.[12][13] The choice of solvent is crucial; for instance, ethanol is effective for extracting phenolic compounds with antioxidant properties, while oils rich in DADS and DATS, known for anticancer potential, are also obtainable.[12] A study using ligarine as a solvent reported a DATS content of 13.31% in the extracted essential oil.[13] The main drawback is the potential for residual solvent in the final product.[13]

2.2. Modern "Green" Extraction Techniques

-

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically CO2, as the extraction solvent.[14][15] SFE is advantageous because it uses moderate temperatures, preventing the degradation of sensitive compounds.[16] By adjusting pressure and temperature, the selectivity of the extraction can be controlled. Optimal conditions for garlic extraction using SC-CO2 have been identified as 35-50°C and 300-400 bar.[15]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[17]

-

Solvent-Free Microwave Extraction (SFME): This eco-friendly variant of MAE uses the water naturally present in the plant material to act as the distillation medium, eliminating the need for organic solvents.[17][18] Optimized conditions for SFME of garlic oil rich in DATS were found to be a moisture content of 68%, microwave power of 640 W, and an irradiation time of 20 minutes, yielding 0.30% w/w garlic oil.[17][18] This method has been shown to be more efficient than conventional hydrodistillation in both yield and the proportion of diallyl trisulfides.[17][18]

-

-

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls, enhancing mass transfer and accelerating the extraction process at lower temperatures.[19][20] This method is particularly effective for isolating thermally sensitive molecules, providing an extract that more closely represents the profile of freshly chopped garlic.[19][20] Studies have shown that UAE can significantly increase the yield of bioactive compounds like allicin and S-allyl cysteine compared to conventional methods.[21][22] Optimal conditions for extracting antioxidant compounds from garlic using UAE were found to be 10 minutes at 30°C with a frequency of 37 Hz and power of 40 W.[23]

Table 1: Comparison of this compound (DATS) Extraction Methods and Yields

| Extraction Method | Source Material | Key Parameters | DATS Content in Oil | Oil Yield (% w/w) | Reference |

| Steam Distillation | Crushed Garlic | 130°C, 3 MPa pressure, 30 min | 33.48% | Not Reported | [11] |

| Solvent Extraction (Ligarine) | Garlic | Not Specified | 13.31% | Not Reported | [13] |

| Solvent-Free Microwave Extraction (SFME) | Garlic | 640 W, 20 min, 68% moisture | High Proportion | 0.14% - 0.32% | [17][18] |

| Supercritical Fluid Extraction (SC-CO2) | Garlic | 35-50°C, 300-400 bar | Not Specified | Up to 5.5% (with ethanol) | [15] |

| Ultrasound-Assisted Extraction (UAE) | Fresh Garlic | Room Temperature | Not Specified | Not Specified | [19][20] |

Experimental Protocols

3.1. Protocol for Solvent-Free Microwave Extraction (SFME)

This protocol is based on the optimized conditions reported for enriching DATS in garlic oil.[17][18]

-

Sample Preparation: Select fresh garlic bulbs. Peel and crush the cloves to activate the alliinase enzyme.

-

Moisture Adjustment: Determine the initial moisture content of the crushed garlic. Adjust the moisture content to 68% by adding a calculated amount of distilled water.

-

Microwave Extraction:

-

Place the moisture-adjusted garlic sample into a modified Clevenger-type apparatus within a microwave oven.

-

Set the microwave power to 640 W.

-

Irradiate for 20 minutes without the addition of any organic solvent. The in-situ water will heat and evaporate, carrying the volatile oils.

-

-

Oil Collection: The essential oil is carried by the steam to a condenser, where it is cooled and collected in a calibrated burette. The oil, being less dense than water, will separate and can be collected.

-

Drying and Storage: Decant the collected oil and dry it over anhydrous sodium sulfate. Store the oil in a sealed vial at 4°C in the dark.

3.2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DATS

This protocol is adapted from validated methods for quantifying DATS in garlic extracts.[4][24][25]

-

Sample Preparation: Dilute the extracted garlic oil sample with a suitable solvent (e.g., acetone) to a concentration within the calibrated range (e.g., 0.5–20 µg/mL).[4]

-

GC System and Conditions:

-

Chromatograph: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: HP-1 or equivalent non-polar capillary column.

-

Carrier Gas: Helium or Nitrogen at a flow rate of approximately 0.80 mL/min.[4]

-

Injector Temperature: 200°C.

-

Detector Temperature: 200°C (for FID).

-

Oven Temperature Program: Initial temperature at 140°C, then ramp at 1°C/min to 180°C.

-

Injection Volume: 1.0 µL.

-

-

Identification and Quantification:

-

Identify the DATS peak by comparing its retention time with that of a certified DATS standard. For MS detection, confirm identity by matching the mass spectrum with a reference library.

-

Quantify the amount of DATS by creating a calibration curve using a series of known concentrations of the DATS standard. The limit of detection (LOD) and limit of quantification (LOQ) for DATS have been reported as 0.1986 µg/mL and 0.6621 µg/mL, respectively.[4]

-

Visualization of Pathways and Processes

4.1. Formation of this compound

The enzymatic conversion of alliin to allicin and its subsequent decomposition is the foundational pathway for DATS synthesis in garlic.

Caption: Biosynthesis of this compound (DATS) from alliin in garlic.

4.2. Experimental Workflow for SFME

The Solvent-Free Microwave Extraction (SFME) process provides an efficient and environmentally friendly workflow for obtaining DATS-rich garlic oil.

Caption: Workflow for Solvent-Free Microwave Extraction (SFME) of garlic oil.

4.3. DATS-Mediated Inhibition of NF-κB Signaling Pathway

DATS exerts significant anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade, a key regulator of cellular processes.[26][27]

Caption: Inhibition of the NF-κB signaling pathway by this compound (DATS).

Conclusion

This compound stands out as a highly active organosulfur compound with significant therapeutic potential. Its primary natural source, garlic, requires specific processing to maximize DATS yield due to the compound's reactive nature. Modern extraction techniques like Solvent-Free Microwave Extraction and Ultrasound-Assisted Extraction offer green and efficient alternatives to traditional methods, yielding high-quality extracts with enriched DATS content. The ability of DATS to modulate critical signaling pathways, such as NF-κB, underscores its relevance in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides the foundational technical information required for researchers to effectively source, extract, and study this promising natural product.

References

- 1. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ache.org.rs [ache.org.rs]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. KR101321877B1 - Method for extracting garlic concentrate oil containing anti-cancer activity component - Google Patents [patents.google.com]

- 12. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. ajgreenchem.com [ajgreenchem.com]

- 17. researchgate.net [researchgate.net]

- 18. One-pot extraction and enrichment of this compound in garlic oil using an eco-friendly solvent-free microwave extraction method [agris.fao.org]

- 19. researchgate.net [researchgate.net]

- 20. Comparison of distillation and ultrasound-assisted extraction methods for the isolation of sensitive aroma compounds from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aidic.it [aidic.it]

- 22. Optimization of ultrasound-assisted extraction of S-allyl-cysteine from garlic: Enhancing yield through response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 24. researchgate.net [researchgate.net]

- 25. scholar.ui.ac.id [scholar.ui.ac.id]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]

Diallyl Trisulfide: A Deep Dive into its Antioxidant and Anti-inflammatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Diallyl trisulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the therapeutic potential of DATS. The information is tailored for researchers, scientists, and drug development professionals seeking to explore DATS as a lead compound for novel therapeutic interventions.

Core Mechanisms of Action

DATS exerts its beneficial effects through a multi-pronged approach, primarily by modulating cellular redox balance and inflammatory signaling cascades. Its actions can be broadly categorized into antioxidant and anti-inflammatory effects, which are intricately linked.

Antioxidant Properties

The antioxidant capacity of DATS is attributed to several mechanisms[1]:

-

Direct Radical Scavenging: DATS can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.[1]

-

Enhancement of Antioxidant Enzyme Activity: DATS upregulates the expression and activity of crucial antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the body's endogenous antioxidant defenses.[1]

-

Activation of the Nrf2-ARE Pathway: A key mechanism of DATS-mediated antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][3] DATS has been shown to interact with Keap1, a cytosolic repressor of Nrf2, leading to Nrf2's translocation to the nucleus and subsequent transcription of antioxidant genes.[4]

Anti-inflammatory Properties

DATS demonstrates robust anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response[1][5]:

-

Inhibition of the NF-κB Pathway: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[6]

-

Modulation of MAPK Signaling: DATS has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of stimuli, including inflammatory signals.[1][5]

-

Downregulation of Pro-inflammatory Mediators: DATS effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][6] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process.[6][7]

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative effects of DATS on various antioxidant and anti-inflammatory markers from key in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Effects of this compound

| Cell Line | Inducing Agent | DATS Concentration | Outcome | Reference |

| H9c2 Cardiomyocytes | High Glucose | 10 µM | Significantly reduced intracellular ROS levels and caspase-3 activity. | [8] |

| Human Breast Epithelial Cells | Benzo[a]Pyrene (1 µM) | 40-80 µM | Significantly attenuated the increase in 8-OHdG levels (a marker of oxidative DNA damage). | [9] |

| C2C12 Myoblasts | Hydrogen Peroxide (H₂O₂) | Not Specified | Attenuated H₂O₂-induced growth inhibition, DNA damage, and apoptosis by suppressing ROS generation. | [10] |

| Hepatic Stellate Cells (HSCs) | Hydrogen Peroxide (H₂O₂) | Not Specified | Decreased intracellular levels of ROS and lipid peroxidation (LPO), and increased intracellular levels of glutathione (GSH). | [11] |

Table 2: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inducing Agent | DATS Concentration | Outcome | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Non-toxic concentrations | Inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE₂). Attenuated the release of TNF-α and IL-1β. | [6] |

| A549 Cells | Naphthalene | Not Specified | Inhibited the production of naphthalene-induced ROS. Reduced the production of TNF-α, IL-6, and IL-8. | [1] |

| BV2 Microglia | Lipopolysaccharide (LPS) | 150 µM | Suppressed LPS-stimulated expression of TLR4 and MyD88. | [12] |

| Primary Effusion Lymphoma (PEL) Cells | - | Not Specified | Inhibited NF-κB signaling and induced apoptosis. | [13] |

Table 3: In Vivo Effects of this compound

| Animal Model | Condition | DATS Dosage | Outcome | Reference |

| Kunming Mice | Naphthalene-induced lung injury | Not Specified | Inhibited the production of serum nitric oxide (NO) and myeloperoxidase (MPO) in the lungs. | [1] |

| Rats | Arsenic-induced renal injury | Not Specified | Protected against oxidative stress-mediated renal injury. | [2] |

| Streptozotocin-treated Diabetic Rats | Hyperglycemia | 40 mg/kg BW | Protected against hyperglycemia-induced ROS-mediated apoptosis in cardiomyocytes. | [8] |

| BALB/c Mice | Tobacco smoke-induced bladder changes | Not Specified | Reversed tobacco smoke-induced NF-κB pathway activation, epithelial-mesenchymal transition (EMT), and acquisition of cancer stem cell (CSC) properties. | [14] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: DATS activates the Nrf2-ARE antioxidant pathway.

References

- 1. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Keap1 cysteine 288 as a potential target for this compound-induced Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cyclooxygenase-2 by diallyl sulfides (DAS) in HEK 293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant effects of this compound on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. gpb.sav.sk [gpb.sav.sk]

- 11. This compound Suppresses Oxidative Stress-Induced Activation of Hepatic Stellate Cells through Production of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Suppresses the Production of Lipopolysaccharide-induced Inflammatory Mediators in BV2 Microglia by Decreasing the NF-κB Pathway Activity Associated With Toll-like Receptor 4 and CXCL12/CXCR4 Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Diallyl Trisulfide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Diallyl trisulfide (DATS), a principal organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potent anti-cancer and chemopreventive properties.[1] Its efficacy stems from its ability to interact with a multitude of cellular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. This technical guide provides a comprehensive overview of the known cellular targets of DATS, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways it influences. The primary objective is to furnish researchers and drug development professionals with a detailed resource to facilitate further investigation into the therapeutic potential of DATS.

Core Cellular Processes Modulated by this compound

DATS exerts its biological effects by impacting several fundamental cellular processes, primarily in cancer cells. These multi-targeted effects contribute to its overall anti-neoplastic activity.

Induction of Apoptosis

A primary mechanism of DATS is the induction of programmed cell death, or apoptosis.[1] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] DATS treatment leads to the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2] This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[2][3] Concurrently, DATS can engage the extrinsic pathway, which involves death receptors and the activation of caspase-8.[1][4]

Cell Cycle Arrest

DATS is widely reported to induce cell cycle arrest, most commonly at the G2/M phase.[1][3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as decreasing the production of cyclin B1 and cdc2.[3] This halt in cell cycle progression prevents cancer cells from dividing and proliferating.

Modulation of Cellular Redox Homeostasis

DATS significantly influences the cellular redox balance. While it can induce apoptosis through the generation of ROS in cancer cells, it also activates the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] DATS directly interacts with Keap1, the cytosolic repressor of Nrf2, leading to Nrf2's dissociation and translocation to the nucleus.[6][7] In the nucleus, Nrf2 promotes the transcription of antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[6]

Inhibition of Invasion and Metastasis

DATS has been shown to suppress the invasive and migratory capabilities of cancer cells.[1][8] This is accomplished by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[3]

Key Molecular Targets and Signaling Pathways

DATS interacts with specific proteins and modulates entire signaling cascades. The following sections detail its primary molecular targets.

The Nrf2-Keap1 Pathway

A critical target of DATS is the Keap1 protein. DATS is believed to cause the thiol modification of specific cysteine residues on Keap1, particularly Cysteine 288 (Cys288).[6][7] This modification disrupts the Keap1-Nrf2 complex, preventing the proteasomal degradation of Nrf2.[6][7] Freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[9]

Pro-Survival Signaling Pathways (PI3K/Akt and NF-κB)

DATS effectively suppresses critical pro-survival signaling pathways that are often hyperactive in cancer. It has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell growth, proliferation, and survival.[3][10] By suppressing Akt phosphorylation, DATS can promote apoptosis.[10] Furthermore, DATS can inhibit the NF-κB signaling pathway.[3] NF-κB is a transcription factor that controls the expression of genes involved in inflammation and cell survival.[11] DATS prevents the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival functions.[3][12]

References

- 1. Dietary Bioactive this compound in Cancer Prevention and Treatment [mdpi.com]

- 2. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Keap1 Cysteine 288 as a Potential Target for this compound-Induced Nrf2 Activation | PLOS One [journals.plos.org]

- 7. Keap1 Cysteine 288 as a Potential Target for this compound-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The potential of this compound for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

Diallyl Trisulfide: A Comprehensive Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which DATS modulates apoptosis and cell cycle progression in cancer cells. We will dissect the intricate signaling pathways influenced by DATS, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating its therapeutic potential. This document aims to be a comprehensive resource for scientists and drug development professionals working to harness the power of DATS in oncology.

Introduction

Cancer remains a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Natural compounds, with their diverse chemical structures and biological activities, represent a promising reservoir for anticancer drug discovery. Among these, this compound (DATS) has emerged as a potent agent with demonstrated efficacy against various cancer types, including skin, prostate, breast, and lung cancers.[1][2][3][4] This guide focuses on the core mechanisms of DATS's anticancer activity: the induction of apoptosis and the regulation of the cell cycle.

The Role of this compound in Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. DATS has been shown to induce apoptosis in cancer cells through multiple, interconnected pathways.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of DATS-induced apoptosis is the generation of reactive oxygen species (ROS) within cancer cells.[5][6][7] This oxidative stress triggers a cascade of events leading to cell death.

-

Mechanism: DATS treatment leads to a significant increase in intracellular ROS levels.[8][9] This is often an early event in the apoptotic process.[8] The accumulation of ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately initiating apoptotic signaling.[1][5]

-

Signaling Pathway: The generation of ROS by DATS can lead to DNA damage, which in turn activates checkpoint kinases like ATM, leading to the phosphorylation of H2AX (forming γH2AX) and the activation of the p53 tumor suppressor protein.[1][5] Activated p53 can then induce the expression of pro-apoptotic proteins.

Modulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. DATS effectively modulates the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family.[3]

-

Mechanism: DATS treatment has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating the expression of pro-apoptotic proteins such as Bax and Bak.[3][5][10] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.[1]

-

Consequences: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.[1][3]

Mitochondrial-Mediated Apoptosis

The disruption of mitochondrial integrity is a key event in DATS-induced apoptosis.

-

Mitochondrial Membrane Potential (MMP): DATS treatment leads to a decrease in the mitochondrial membrane potential.[5]

-

Release of Pro-Apoptotic Factors: The permeabilization of the mitochondrial membrane results in the release of several pro-apoptotic factors into the cytoplasm, including:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[1][5]

-

Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G): These factors can translocate to the nucleus and induce DNA fragmentation in a caspase-independent manner.[1][5]

-

Caspase Activation Cascade

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. DATS induces apoptosis through both the intrinsic and extrinsic caspase pathways.

-

Intrinsic Pathway: As described above, the release of cytochrome c from the mitochondria triggers the activation of caspase-9, which in turn activates effector caspases like caspase-3.[1][5]

-

Extrinsic Pathway: Some studies suggest that DATS can also activate the extrinsic pathway, which involves the activation of initiator caspase-8.[2][11]

-

Effector Caspases and Substrate Cleavage: Activated effector caspases, such as caspase-3, cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Attenuative Effect of this compound on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondria-mediated apoptosis by this compound in human prostate cancer cells is associated with generation of reactive oxygen species and regulated by Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by this compound, a cancer chemopreventive component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by this compound, a cancer chemopreventive component of garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of reactive oxygen species (ROS) production on diallyl disulfide (DADS) induced apoptosis and cell cycle arrest in human A549 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Futile caspase-8 activation during the apoptotic cell death induced by DNA damaging agents in human B-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diallyl Trisulfide in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent anticancer, anti-inflammatory, and antioxidant properties.[1][2] As a hydrogen sulfide (H₂S) donor, DATS modulates various cellular signaling pathways, making it a compound of interest for in vitro research and drug development.[3][4][5] This document provides detailed application notes and protocols for the preparation and use of DATS solutions in in vitro assays.

Data Presentation: Solubility and Efficacy

Accurate preparation of DATS solutions is critical for reproducible in vitro experimental results. The following tables summarize the solubility of DATS in common laboratory solvents and its inhibitory concentrations (IC50) in various cancer cell lines.

Table 1: Solubility of this compound (DATS)

| Solvent | Solubility (approx.) | Reference |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [3][6] |

| Dimethylformamide (DMF) | 10 mg/mL | [3][6] |

| Ethanol | 3 mg/mL | [3][6] |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3][6] |

| DMSO (with sonication) | 45 mg/mL (252.33 mM) | [4] |

Note: DATS is sparingly soluble in aqueous buffers.[3][6] For aqueous solutions, it is recommended to first dissolve DATS in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[3][6][7] Aqueous solutions of DATS are not recommended for storage for more than one day.[3][6][7]

Table 2: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| PC-3 | Prostate Cancer | 22 | Not Specified | [3] |

| HCT-15 | Colon Adenocarcinoma | 11.5 | Not Specified | [3] |

| NCI-H460 | Lung Cancer | 130.3 | 24 | [8] |

| NCI-H460 | Lung Cancer | 37.5 | 48 | [8] |

| NCI-H460 | Lung Cancer | 18.5 | 72 | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of DATS in an organic solvent.

Materials:

-

This compound (DATS), ≥95% purity[6]

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Inert gas (e.g., nitrogen or argon)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

If DATS is supplied in a solvent such as acetone, evaporate the acetone under a gentle stream of inert gas.[3][6]

-

Immediately add the desired volume of DMSO to the DATS residue to achieve the target concentration (e.g., 100 mM). Sonication may be used to aid dissolution.[4]

-

Purge the vial with an inert gas before sealing to minimize oxidation.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DATS stock solution to final working concentrations for treating cells in culture.

Materials:

-

DATS stock solution (from Protocol 1)

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile pipette tips and tubes

Procedure:

-

Thaw the DATS stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Prepare a vehicle control using the same final concentration of the organic solvent in the cell culture medium.

-

Add the DATS working solutions and the vehicle control to the cells and incubate for the desired experimental duration.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by DATS and a typical experimental workflow for its use in in vitro assays.

Caption: Key signaling pathways modulated by this compound (DATS) in cancer cells.

Caption: General experimental workflow for in vitro assays using this compound (DATS).

Concluding Remarks

This compound is a promising bioactive compound with multifaceted effects on cellular processes. The protocols and data presented herein provide a foundation for researchers to design and execute robust in vitro studies. Adherence to proper solution preparation and handling techniques is paramount to obtaining reliable and reproducible data. Further investigation into the mechanisms of action of DATS will continue to unveil its therapeutic potential.

References

- 1. Dietary Bioactive this compound in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. This compound | Antifungal | Reactive Oxygen Species | TargetMol [targetmol.com]

- 5. This compound and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Diallyl Trisulfide in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS) is a potent organosulfur compound derived from garlic (Allium sativum) and is of significant interest in drug development due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate quantification of DATS in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of DATS in biological samples using common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

DATS is a volatile, oily liquid that is colorless to pale yellow with a characteristic strong garlic odor.[2] It is insoluble in water but readily soluble in organic solvents like ethanol, ether, and hexane.[2] Its volatility and instability, particularly in biological matrices, present challenges for analytical method development.[3][4] Immediate processing of samples, such as deproteinization with acetonitrile upon collection, is critical to prevent degradation.[3][4]

-

Chemical Formula: C₆H₁₀S₃[2]

-

Molecular Weight: 178.34 g/mol

-

Appearance: Colorless to pale yellow oily liquid[2]

-

Solubility: Insoluble in water, soluble in organic solvents like ethanol and ether.[2]

Analytical Methodologies

The quantification of DATS in biological samples is most commonly achieved using gas chromatography due to the compound's volatile nature. HPLC methods have also been developed.

Gas Chromatography (GC) Based Methods

Gas chromatography, particularly with electron-capture detection (ECD) or mass spectrometry (MS), offers high sensitivity and selectivity for DATS analysis.

1. GC with Electron-Capture Detection (GC-ECD)

This method is highly sensitive for electrophilic compounds like DATS and is suitable for pharmacokinetic studies in animal models.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and structural confirmation, making it a robust method for identifying and quantifying DATS and its metabolites.

Experimental Protocols

Protocol 1: Quantification of DATS in Rat Blood by GC-ECD

This protocol is adapted from the validated method described by Sun et al. (2006).[3][4][5] It is designed for the pharmacokinetic analysis of DATS in whole blood.

A. Sample Preparation and Extraction

-

Critical Step: To prevent degradation, blood samples must be immediately mixed with acetonitrile upon collection.[3][4]

-

Collect 0.2 mL of rat whole blood.

-

Immediately add the blood sample to a tube containing acetonitrile to precipitate proteins and stabilize DATS.

-

Vortex the mixture thoroughly.

-

Add hexane as the extraction solvent.

-

Vortex vigorously for several minutes to ensure efficient extraction of DATS into the organic layer.

-

Centrifuge the sample to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial for GC analysis.

B. GC-ECD Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890 or equivalent with an electron-capture detector.

-

Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness).

-

Injector Temperature: 200°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 2 minutes.

-

-

Carrier Gas: Nitrogen at a constant flow rate.

-

Injection Volume: 1.0 µL

Protocol 2: General Quantification of DATS by GC-MS

This protocol provides a general framework for DATS quantification applicable to various biological samples after appropriate extraction.

A. Sample Preparation

-

Follow the extraction procedure outlined in Protocol 1 (Section A). Hexane is a suitable extraction solvent.

B. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890A or equivalent.[6]

-

Mass Spectrometer: Agilent 5975C or equivalent.[6]

-

Column: DB-5 or similar 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.32 mm x 0.25 µm).[7][8]

-

Injector Temperature: 230°C[8]

-

Oven Temperature Program:

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[6]

-

Scan Range: m/z 30-300 amu.[9]

Data Presentation

The following tables summarize quantitative data from various validated methods for DATS analysis.

| Parameter | GC-ECD (Rat Blood) [4] | GC-FID (Garlic Extract) [10] | GC (Biopesticides) [11] |

| Linear Range | 10-500 ng/mL & 0.2-20 µg/mL | 0.5-20 µg/mL | 0.5-25 mg/L |

| Correlation (r/r²) | 0.9989 / 0.9993 | r = 0.9999 | r² > 0.9998 |

| LOD | < 10 ng/mL | 0.1986 µg/mL | 0.051 mg/L |

| LOQ | Not Specified | 0.6621 µg/mL | 0.051 mg/L |

| Intra-day Precision (%RSD) | 2.8 - 7.5% | ≤ 2% | Not Specified |

| Inter-day Precision (%RSD) | 5.2 - 10.8% | ≤ 2% | Not Specified |

| Accuracy/Recovery | 83.4 - 93.9% | 98.05 - 101.76% | 73.1% |

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for DATS quantification and the key signaling pathways modulated by this compound.

Caption: General experimental workflow for DATS quantification.

Caption: Key signaling pathways modulated by DATS.

Discussion of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways:

-

PI3K/Akt Pathway: DATS has been shown to activate the PI3K/Akt signaling cascade, which is a critical pathway for promoting cell survival and inhibiting apoptosis.[1] This activation can protect cells, such as cardiomyocytes, from damage induced by oxidative stress.[1]

-

Nrf2 Pathway: DATS is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[12] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.

-

MAPK Pathways (JNK, ERK): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to stress. DATS has been observed to decrease the activity of pro-apoptotic kinases like JNK while modulating ERK signaling.[12][13] This modulation helps to shift the cellular balance away from apoptosis and towards survival.

-

NF-κB Pathway: DATS can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses and cell survival.[2] By inhibiting NF-κB, DATS can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.

References

- 1. Activation of PI3K/Akt mediates the protective effect of this compound on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Research Advances in Multi-Functional this compound (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Simultaneous determination of this compound and diallyl disulfide in rat blood by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Agricultural and Environmental Sciences [korseaj.org]

- 12. This compound and Cardiovascular Health: Evidence and Potential Molecular Mechanisms [mdpi.com]

- 13. Diallyl disulfide and this compound up-regulate the expression of the pi class of glutathione S-transferase via an AP-1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Diallyl Trisulfide in Animal Models of Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diallyl trisulfide (DATS) is a naturally occurring organosulfur compound derived from Allium vegetables, such as garlic.[1][2] It has garnered significant interest in cancer research due to its demonstrated anti-cancer and chemopreventive properties in numerous preclinical studies.[1][3] DATS has been shown to modulate multiple cancer-related pathways, including those involved in cell cycle progression, apoptosis, angiogenesis, invasion, and metastasis.[1][2] These application notes provide a comprehensive overview of the use of DATS in animal models of cancer research, including a summary of its in vivo efficacy, detailed experimental protocols, and a description of its key signaling pathways.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor effects of DATS in animal models.

Table 1: this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | DATS Dosage & Route | Key Outcomes | Reference |

| Prostate Cancer | PC-3 | Male athymic mice | 6 µmol, three times/week (oral) | Retardation of tumor growth | [4] |

| Breast Cancer | MCF-7 | Female Balb/c nude mice | 5 µmol/kg, twice/week (oral) | Growth retardation of xenografts | [4] |

| Lung Carcinoma | NCI-H460 | Xenograft mice | 30 and 40 mg/kg | Significant suppression of tumor growth | [5] |

| Glioblastoma | U87MG | --- | --- | Inhibition of tumor growth | [5] |

| Colon Cancer | HT-29 | --- | --- | Inhibition of tumor growth | [5] |

Table 2: this compound in Genetically Engineered Mouse Models (GEMMs)

| Cancer Type | Animal Model | DATS Dosage & Route | Key Outcomes | Reference |

| Prostate Cancer | TRAMP | 2 mg/mouse, three times/week (oral) | Decreased incidence of poorly differentiated prostate cancer | [4][6] |

Experimental Protocols

This section provides a generalized methodology for conducting in vivo studies to evaluate the anti-cancer effects of this compound.

1. Animal Model Selection

-

Xenograft Models:

-

Use immunodeficient mice (e.g., athymic nude mice, SCID mice) to prevent rejection of human tumor cells.

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

-

-

Genetically Engineered Mouse Models (GEMMs):

-

Select a GEMM that spontaneously develops the cancer of interest (e.g., TRAMP mice for prostate cancer).[6]

-

Initiate DATS treatment at a predetermined age based on the known timeline of tumor development in the specific model.

-

2. This compound Preparation and Administration

-

Preparation: DATS is an oil-soluble compound. For oral administration, it can be dissolved in a suitable vehicle such as corn oil or olive oil. For intraperitoneal injection, it may be formulated in a solution containing a solubilizing agent like DMSO and further diluted in sterile saline.

-

Administration Routes:

-

Dosing Schedule: Treatment schedules can vary, but a common approach is administration three to five times per week.[4][6]

3. Tumor Growth Measurement and Monitoring

-

For subcutaneous xenografts, measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the animals to assess for any potential toxicity of the treatment.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis.

4. Endpoint Analysis

-

Histology and Immunohistochemistry (IHC):

-

Fix tumors in 10% neutral buffered formalin and embed in paraffin.

-